N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,3,3-trifluoropropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)5-14(22)20-10-6-19-21(7-10)8-11-9-23-12-3-1-2-4-13(12)24-11/h1-4,6-7,11H,5,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDWSRSJUGFDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazole ring and a trifluoropropanamide side chain. This unique combination of functional groups is believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may act as selective antagonists at alpha(2)-adrenoceptors. These receptors are implicated in various physiological processes including neurotransmitter release and vascular regulation. The compound's ability to selectively interact with these receptors suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These results indicate that the compound may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .
Antiparasitic Activity
Recent studies have also highlighted the compound's potential against parasitic infections. A library of similar pyrazole derivatives was screened for activity against Trypanosoma cruzi and Leishmania species. Notably, some derivatives exhibited low micromolar potency with minimal cytotoxicity towards human cells .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results showed that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in animal models .
Case Study 2: Inhibition of Prostaglandin D Synthase
Another research focused on the docking studies of the compound with human prostaglandin reductase (PTGR2), revealing its potential as an inhibitor. The binding affinity was evaluated using molecular docking simulations which suggested that the compound could effectively inhibit the enzyme's activity .
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide as an anti-cancer agent. In silico docking studies indicate that this compound may inhibit key enzymes involved in cancer proliferation pathways. For instance, the interaction with 5-lipoxygenase (5-LOX) suggests a mechanism for reducing inflammation and tumor growth .
Anti-Diabetic Properties
The compound has also shown promise in the treatment of diabetes. In vitro studies demonstrated its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The trifluoromethyl group is believed to play a significant role in modulating metabolic pathways associated with glucose homeostasis .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that incorporate the dihydrobenzo[b][1,4]dioxin moiety and the pyrazole ring. The trifluoropropanamide group is introduced to enhance biological activity and solubility.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Dihydrobenzo[b][1,4]dioxin + Pyrazole precursor | 70 |
| 2 | Amide Formation | Trifluoroacetic anhydride + Intermediate | 65 |
| 3 | Purification | Column Chromatography | - |
Case Study 1: Cancer Treatment
In a study published by PMC, researchers synthesized several derivatives of pyrazole compounds similar to this compound. These compounds were tested against various cancer cell lines and exhibited significant cytotoxicity compared to standard treatments .
Case Study 2: Diabetes Management
Another research effort focused on the effects of this compound on diabetic rats. Results indicated a marked reduction in fasting blood glucose levels and improved lipid profiles when administered over a four-week period . The study concluded that further exploration into its mechanism could lead to new diabetes therapies.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Plausible Reaction Pathways
-
Hydrolysis of Trifluoroacetamide :
-
Cross-Coupling with Transition Metals :
-
Electrophilic Substitution on Pyrazole :
Spectral Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | - CH₂ groups in benzodioxin (~4.38–4.26 ppm) |
text- Aromatic protons in pyrazole (~7.30–8.08 ppm)[6] |
| LC-MS | - Molecular ion [M+H]+ peaks (e.g., 406.17 for analogous pyrrolidine derivatives) |
| FT-IR | - Amide carbonyl stretch (~1685–1670 cm⁻¹)
- Benzodioxin C–O–C vibrations (~1253–1056 cm⁻¹) |
Yield and Purity Trends
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, enabling comparisons based on core scaffolds, substituents, and synthetic strategies. Below is a detailed analysis:
Structural Analogs with the 2,3-Dihydrobenzo[b][1,4]dioxin Core
Compounds containing the benzodioxane moiety are often explored for their pharmacokinetic properties. Key examples include:
- HMBa-1, HMBa-2, HMBa-3 (): These derivatives feature a benzodioxane-methyl group attached to substituted anilines. HMBa-1: 4-Chloroaniline substituent (81% yield). HMBa-2: 4-Trifluoromethylaniline (79% yield). HMBa-3: 4-Nitroaniline (86% yield). Comparison: The electron-withdrawing substituents (Cl, CF₃, NO₂) influence electronic density and solubility. HMBa-2’s trifluoromethyl group may enhance lipophilicity compared to the target compound’s trifluoropropanamide .
- Compound 5 (): A dimeric benzodioxane derivative with chroman and methoxyphenyl groups. Its complex structure (yield: 26%) contrasts with the simpler pyrazole-linked target compound, highlighting trade-offs between synthetic complexity and bioactivity .
Pyrazole-Based Derivatives
Pyrazole rings are common in drug discovery due to their hydrogen-bonding capacity. Relevant analogs include:
- Example 49 (): A pyrazole-4-carboxamide with a trifluoromethyl group and benzodioxin substituent.
- Structural similarity: Both compounds feature a trifluoromethylated amide and benzodioxane core.
- Key difference: Example 49 has a pyrazole-4-carboxamide, whereas the target compound has a pyrazole-4-yl group linked to a trifluoropropanamide. This difference may affect binding interactions in enzyme active sites .
- Compounds 9q–9u (): Quinazoline derivatives with benzodioxane-methyl groups. 9q/9r: Chiral benzodioxane-methyl-pyridinylquinazolines (85–89% yields).
Trifluoromethylated Amides
The 3,3,3-trifluoropropanamide group is notable for its metabolic resistance and electronic effects. Comparable groups include:
- N-Antipyrinyl-α-benzyl-1,3-dioxo-2-isoindolineacetamide (): Features an isoindoline-dione and antipyrine group.
Research Findings and Implications
- Synthetic Challenges : The target compound’s trifluoropropanamide group may require specialized coupling agents (e.g., DCC/DMAP), akin to methods in .
- Biological Relevance : Analogs like Example 49 () demonstrate kinase inhibitory activity, suggesting the target compound could be optimized for similar targets .
- Spectroscopic Data : Compounds in and were characterized via NMR and HRMS, providing a blueprint for verifying the target compound’s structure .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a pyrazole intermediate with a trifluoropropanamide group. For example, in alkylation reactions, K₂CO₃ in DMF is used as a base to promote nucleophilic substitution, with stirring at room temperature to avoid side reactions (e.g., over-alkylation) . Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics and purity. Work-up procedures, such as aqueous extraction and column chromatography, are critical for isolating intermediates. Yields can be improved by controlling stoichiometry (1.1–1.2 equivalents of alkylating agents) and monitoring reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing intermediates and the final compound?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve signals for the dihydrobenzodioxin methyl group (δ ~4.2–4.5 ppm) and trifluoropropyl moiety (δ ~2.8–3.2 ppm). Overlapping pyrazole protons may require 2D NMR (COSY, HSQC) .
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Recent studies highlight the use of CrystalExplorer for Hirshfeld surface analysis to validate intermolecular interactions .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms molecular weight (±0.001 Da accuracy).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting electrophilic/nucleophilic sites. Compare with experimental NMR shifts for validation .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Parameterize the trifluoropropyl group’s van der Waals radii and partial charges accurately to avoid false-positive binding poses .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions.
Q. How can contradictory solubility or stability data in literature be resolved?
Methodological Answer:
- Controlled stability assays : Test the compound under varying pH (2–12), temperature (4–40°C), and light exposure. Use HPLC to quantify degradation products (e.g., hydrolysis of the amide bond) .
- Solubility screening : Employ a nephelometry-based platform in 12 solvents (e.g., DMSO, PEG-400) to identify optimal formulation vehicles. Correlate results with Hansen solubility parameters .
- Theoretical framework : Apply the "QbD" (Quality by Design) approach to link degradation pathways to molecular properties (e.g., electron-withdrawing effects of CF₃) .
Q. What strategies are recommended for isolating stereoisomers or regioisomers during synthesis?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor with polarimetric detection .
- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., Evans’ oxazolidinone) to form diastereomeric salts, which can be selectively crystallized .
- Regioselective protection : Block reactive sites (e.g., pyrazole N1 vs. N2) using tert-butyloxycarbonyl (Boc) groups before functionalization .
Data Analysis and Theoretical Frameworks
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-validate force fields : Adjust partial charges and torsional parameters for the trifluoropropyl group in docking software to better match experimental IC₅₀ values .
- Free-energy perturbation (FEP) : Calculate binding affinity differences between predicted and observed protein-ligand complexes to identify force field inaccuracies .
- Retrospective analysis : Cross-reference with structurally analogous compounds (e.g., difluoromethyl pyrazoles) to identify trends in bioactivity outliers .
Q. What advanced analytical techniques can resolve low-crystallinity issues for this compound?
Methodological Answer:
- MicroED : Use cryo-electron microscopy to analyze nanocrystals (<1 µm) for atomic-resolution structures .
- Dynamic NMR : Perform variable-temperature ¹⁹F NMR to study conformational exchange in solution when single crystals are unobtainable .
- Pair distribution function (PDF) analysis : Apply synchrotron X-ray scattering to probe short-range order in amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
